molecular formula C11H12O3 B6163291 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid CAS No. 76527-37-2

3,3-dimethyl-2-phenyloxirane-2-carboxylic acid

Cat. No.: B6163291
CAS No.: 76527-37-2
M. Wt: 192.21 g/mol
InChI Key: ABBBAXAFEXFVHF-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-phenyloxirane-2-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenyl group and a carboxylic acid functional group attached to the oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid typically involves the epoxidation of 3,3-dimethyl-2-phenylacrylic acid. This can be achieved using peracids such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-phenyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-dimethyl-2-phenyloxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenyloxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. This can result in modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-phenyloxirane-2-carboxylic acid
  • 3,3-dimethyl-2-phenyloxirane-2-carboxylate

Uniqueness

3,3-dimethyl-2-phenyloxirane-2-carboxylic acid is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical and physical properties. Its combination of a phenyl group and a carboxylic acid functional group makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

76527-37-2

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3,3-dimethyl-2-phenyloxirane-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-10(2)11(14-10,9(12)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)

InChI Key

ABBBAXAFEXFVHF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C2=CC=CC=C2)C(=O)O)C

Purity

95

Origin of Product

United States

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